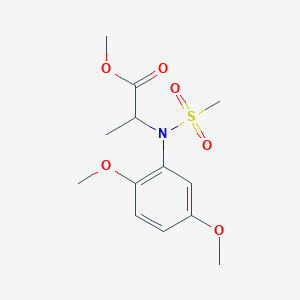

Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)alaninate

Description

Properties

IUPAC Name |

methyl 2-(2,5-dimethoxy-N-methylsulfonylanilino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO6S/c1-9(13(15)20-4)14(21(5,16)17)11-8-10(18-2)6-7-12(11)19-3/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOBIXULBOTELL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N(C1=C(C=CC(=C1)OC)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Sulfonation of Methyl Alaninate

The foundational step involves introducing the methylsulfonyl group to the amino group of methyl alaninate. Drawing from sulfonation protocols for analogous compounds, methyl alaninate reacts with methylsulfonyl chloride (MsCl) in aromatic hydrocarbons (e.g., toluene, xylene) at –10°C to +25°C. Triethylamine or sodium carbonate serves as the base, neutralizing HCl byproducts while avoiding racemization. Critically, the absence of chloride ions prevents nucleophilic substitution at the α-carbon, which could generate undesired chloro derivatives.

Reaction Conditions:

N-Arylation with 2,5-Dimethoxyphenyl

Following sulfonation, the secondary amine undergoes arylation. While direct nucleophilic aromatic substitution is hindered by the electron-rich 2,5-dimethoxyphenyl ring, Ullmann-type coupling or Buchwald-Hartwig amination may be employed. Patent WO2000076960A1 demonstrates condensation of sulfonated intermediates with aromatic amines (e.g., 2,6-xylidine) at 60°C–reflux in toluene with potassium carbonate. Adapting this, the 2,5-dimethoxyphenyl group could be introduced via a copper-catalyzed coupling with a brominated or iodinated aryl precursor.

Optimization Considerations:

-

Catalyst: CuI/1,10-phenanthroline

-

Ligand: Trans-N,N'-dimethylcyclohexane-1,2-diamine

-

Solvent: DMF or dioxane

-

Temperature: 80–100°C

Enzymatic Dynamic Kinetic Resolution (DKR)

Racemic Substrate Preparation

A racemic mixture of N-(methylsulfonyl)-N-(2,5-dimethoxyphenyl)alanine is synthesized via the above sulfonation-arylation sequence. The ester group is retained to facilitate enzymatic resolution.

Novozym 435-Catalyzed Enantioselective Methanolysis

As demonstrated for methylsulfonyl-derived phenylalaninates, Novozym 435 (immobilized Candida antarctica lipase B) enantioselectively hydrolyzes the (S)-enantiomer of the racemic ester in organic solvents (e.g., tert-butyl methyl ether). The (R)-enantiomer remains unreacted, achieving enantiomeric excess (ee) >99%.

Key Parameters:

-

Solvent: TBME or cyclohexane

-

Enzyme Loading: 20–30 mg/mmol substrate

-

Temperature: 30–40°C

-

Reaction Time: 24–48 hours

-

Yield (Desired (R)-Ester): 45–50% (theoretical maximum for DKR)

α-Bromo Acid Intermediate Approach

Synthesis of α-Bromo-N-(methylsulfonyl)alanine

Adapting classical methods, L-alanine is diazotized with NaNO₂/HBr at 0°C, forming an α-bromo acid with retention of configuration via Walden inversion. Subsequent N-sulfonation with MsCl yields α-bromo-N-(methylsulfonyl)alanine.

SN2 Displacement with 2,5-Dimethoxyphenoxide

The α-bromo group undergoes nucleophilic displacement with sodium 2,5-dimethoxyphenoxide in DMF at 60°C. The reaction proceeds with inversion, preserving chirality if starting from enantiopure bromo acid.

Challenges:

-

Steric Hindrance: Bulky 2,5-dimethoxyphenoxide may reduce reaction rates.

-

Byproducts: Elimination to dehydroalanine possible at elevated temperatures.

Comparative Analysis of Methods

Industrial-Scale Considerations

Solvent Recycling

Toluene and chlorobenzene, used in sulfonation, are recoverable via distillation, reducing environmental impact.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, it has been investigated for its ability to inhibit methyltransferase enzymes associated with viral replication. For instance, the compound's structural analogs have shown promise in inhibiting the nsP2 protease of alphaviruses, which is crucial for their replication cycle. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low nanomolar range, indicating potent antiviral activity against chikungunya virus (CHIKV) and Venezuelan equine encephalitis virus (VEEV) .

Neuropeptide Receptor Antagonism

The compound has also been explored as a nonpeptide antagonist for neuropeptide receptors. Research indicates that such antagonists can modulate neuropeptide signaling pathways, potentially leading to therapeutic applications in treating conditions like obesity and pain management. The binding affinity of these compounds to neuropeptide receptors suggests they could outperform traditional peptide-based drugs due to their stability and bioavailability .

Biochemical Research

Methylation Studies

Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)alaninate serves as a methyl donor in biochemical assays studying RNA methylation processes. The compound's ability to transfer methyl groups has implications for understanding RNA modifications that affect gene expression and viral evasion mechanisms. For example, studies on MERS-CoV have utilized this compound to elucidate the role of methylation in viral RNA cap modifications, which are critical for viral infectivity .

Pharmacological Insights

Potential Therapeutics

The pharmacological profile of this compound suggests its utility in developing new therapeutic agents. Its unique structural features allow it to interact with various biological targets, making it a candidate for drug development aimed at treating viral infections and neurodegenerative diseases.

Data Summary Table

Case Studies

-

Chikungunya Virus Inhibition

A study demonstrated that structural analogs of this compound effectively inhibited CHIKV replication in vitro. The research focused on the enzyme kinetics of nsP2 protease, revealing that modifications to the sulfonyl group significantly enhanced inhibitory potency . -

Neuropeptide Receptor Binding

Another investigation assessed the binding characteristics of nonpeptide antagonists derived from this compound class. The results indicated that these compounds could bind to neuropeptide receptors with high affinity compared to traditional peptide ligands, suggesting a new avenue for drug design targeting these pathways .

Mechanism of Action

The mechanism by which Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)alaninate exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the sulfonyl group may enhance its binding affinity to certain proteins, while the methoxy groups could influence its solubility and membrane permeability.

Comparison with Similar Compounds

Research Findings and Limitations

- Activity Prediction : The target compound’s methylsulfonyl group and dimethoxy substitution align with features seen in systemic fungicides (e.g., metalaxyl-M). However, without direct bioactivity data, this remains speculative.

- Synthetic Challenges : The sulfonyl group’s introduction may require specialized reagents (e.g., methanesulfonyl chloride), as seen in related sulfonamide syntheses .

Biological Activity

Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)alaninate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H17NO4S

- Molecular Weight : 271.33 g/mol

- Structural Features : The compound features a dimethoxyphenyl group and a methylsulfonyl moiety attached to the alanine backbone, contributing to its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Analgesic Properties : In animal models, the compound has demonstrated efficacy in reducing pain, suggesting potential therapeutic applications in pain management.

- Anti-inflammatory Effects : Studies have shown its ability to mitigate inflammation, which may be valuable in treating inflammatory disorders.

- Anticonvulsant Activity : Preliminary findings suggest the compound may possess anticonvulsant properties, indicating a broader spectrum of biological effects.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with various biological targets:

- Pain Receptors : The compound may modulate pain pathways by interacting with specific receptors involved in nociception.

- Inflammatory Pathways : It appears to influence inflammatory mediators and pathways, although detailed mechanistic studies are required for elucidation.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological activities attributed to the unique arrangement of functional groups in this compound. The following table summarizes some related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine | Dimethylphenyl instead of dimethoxy | Potentially different pharmacological effects |

| N-(2,6-Dimethylphenyl)-N-(methoxyacetyl)alanine | Methoxyacetyl group instead of methylsulfonyl | Different reactivity profile due to acetyl group |

| N-(4-Methylphenyl)-N-(methylsulfonyl)alanine | Methylphenyl substitution | Variation in biological activity and potency |

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Efficacy in Pain Models : A study demonstrated that this compound significantly reduced pain scores in rodent models compared to control groups.

- Inflammation Reduction : In an experimental setup involving induced inflammation, the compound showed a marked decrease in inflammatory markers such as cytokines and prostaglandins.

- Anticonvulsant Testing : In a preliminary screening for anticonvulsant activity, the compound was effective in reducing seizure frequency in animal models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)alaninate, and how can researchers optimize yield and purity?

- Methodology : Synthesis typically involves coupling 2,5-dimethoxyaniline with methanesulfonyl-protected alanine methyl ester. Key steps include:

- Use of coupling reagents (e.g., DCC or EDC) to activate carboxyl groups.

- Protection/deprotection strategies for sulfonamide and ester functionalities to prevent side reactions.

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

- Yield Optimization : Monitor reaction progress with TLC or HPLC. Adjust stoichiometry of reagents (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine) to minimize unreacted starting materials .

Q. What analytical techniques are critical for confirming the structural identity of this compound?

- Core Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at 2,5-positions, sulfonyl group integration).

- LC-MS : Confirm molecular ion peak ([M+H]⁺) and fragmentation patterns.

- FT-IR : Detect characteristic bands (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, ester C=O at ~1740 cm⁻¹).

- Cross-Validation : Compare spectral data with structurally related compounds (e.g., metalaxyl derivatives) for consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound, particularly in antifungal assays?

- Experimental Design :

- Standardized Assays : Use CLSI guidelines for antifungal testing (e.g., broth microdilution) with controls (e.g., metalaxyl as a reference ).

- Variable Analysis : Test under varying pH, temperature, and solvent conditions to assess stability-impacted bioactivity.

- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with activity .

- Data Interpretation : Apply statistical models (e.g., ANOVA) to distinguish assay variability from true mechanistic differences.

Q. What strategies are effective for studying the hydrolytic stability of the methyl ester and sulfonamide groups in physiological conditions?

- Methodology :

- Kinetic Studies : Incubate the compound in buffered solutions (pH 4–8) at 37°C. Monitor degradation via HPLC at timed intervals.

- Stabilization Tactics : Introduce steric hindrance (e.g., bulky substituents near the ester group) or replace the methyl ester with a more stable prodrug moiety.

- Advanced Tools : Use computational modeling (e.g., DFT) to predict hydrolysis susceptibility of specific functional groups .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity against fungal cytochrome P450 enzymes?

- Approach :

- Analog Synthesis : Modify the methoxy substitution pattern (e.g., 3,4-dimethoxy vs. 2,5-dimethoxy) and test inhibitory activity.

- Enzyme Assays : Measure IC₅₀ values against recombinant CYP51 isoforms using fluorescence-based or LC-MS detection.

- Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with fungal vs. mammalian enzymes.

- Validation : Cross-reference with published SAR data for benalaxyl or metalaxyl derivatives to identify conserved pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.